![molecular formula C27H19N3O3 B14003389 2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile CAS No. 32431-45-1](/img/structure/B14003389.png)
2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile is a complex organic compound belonging to the class of alkyl-phenylketones. These compounds are characterized by a ketone group substituted by an alkyl group and a phenyl group . This compound is notable for its unique structure, which includes a benzoyl group, an isoindole moiety, and a dihydroisoquinoline core.
Preparation Methods
The synthesis of 2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride to form an intermediate, which is then reacted with sodium hydroxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can be easily detected and analyzed. This binding ability is crucial for its applications in various fields, including analytical chemistry and material science.
Comparison with Similar Compounds
Similar compounds to 2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile include:
- 2-(1,3-Dihydro-1,3-dioxo-2H-benz(f)isoindol-2-yl)ethyl trifluoromethanesulfonate
- Benzyl-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-dimethyl-ammonium bromide
- 1-{2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of a benzoyl group, isoindole moiety, and dihydroisoquinoline core, which imparts distinct chemical and physical properties.
Properties
CAS No. |
32431-45-1 |
|---|---|
Molecular Formula |
C27H19N3O3 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-benzoyl-1-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C27H19N3O3/c28-18-27(15-17-29-25(32)21-11-5-6-12-22(21)26(29)33)23-13-7-4-8-19(23)14-16-30(27)24(31)20-9-2-1-3-10-20/h1-14,16H,15,17H2 |
InChI Key |
WJFHSDDRTNOKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2(CCN4C(=O)C5=CC=CC=C5C4=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


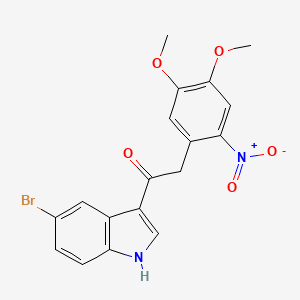
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)

![1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B14003326.png)
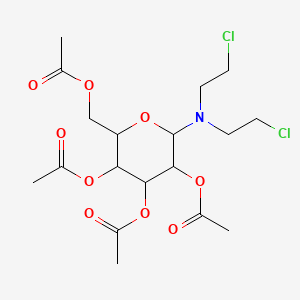
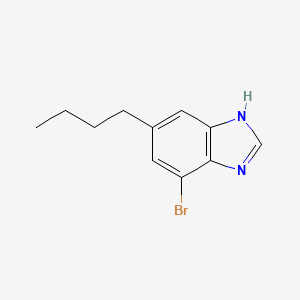
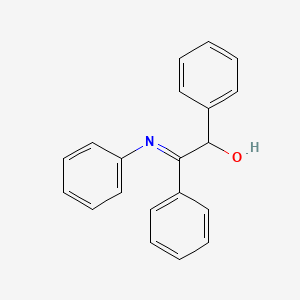
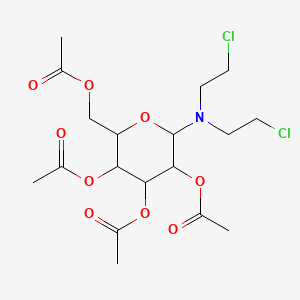


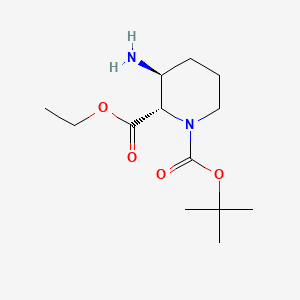

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)
